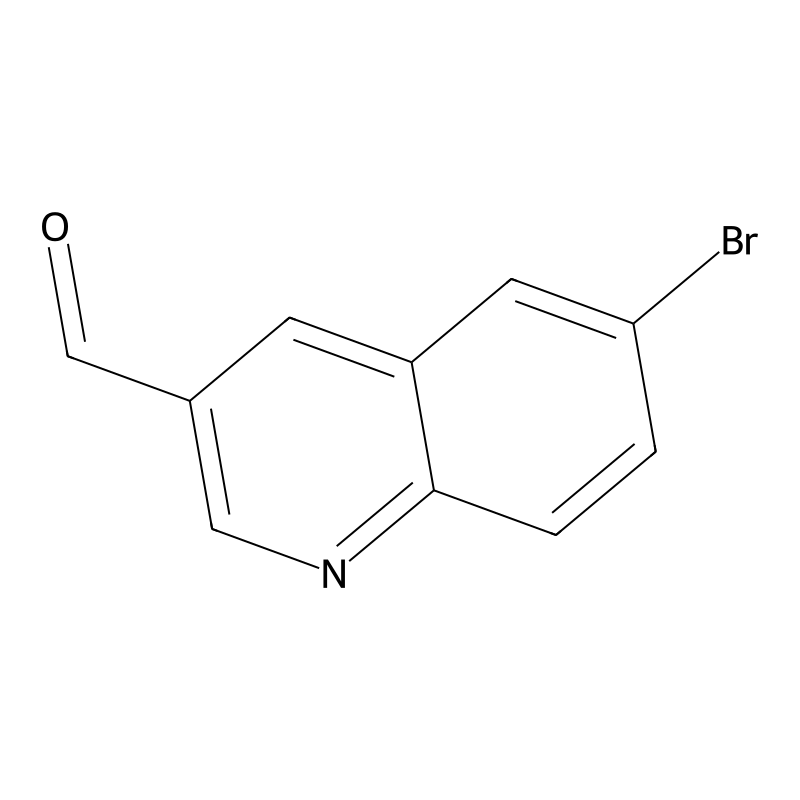6-Bromoquinoline-3-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Bromoquinoline-3-carbaldehyde is an organic compound with the molecular formula C₁₀H₆BrNO. It features a quinoline structure, characterized by a fused benzene and pyridine ring, with a bromine atom at the sixth position and an aldehyde group at the third position. This compound exhibits notable chemical properties due to the presence of both the bromine and aldehyde functional groups, which can influence its reactivity and biological activity.
Potential as a Scaffolding Molecule
The quinoline core structure is present in many biologically active molecules, including some drugs. 6-Bromoquinoline-3-carbaldehyde possesses this core structure along with a bromine atom and an aldehyde functional group. This combination could make it a valuable scaffold for the development of new drugs []. Scaffold molecules provide a starting point for drug design, allowing researchers to modify different parts of the molecule to optimize its properties.
Targeted Synthesis of Analogues
The presence of the bromine atom at the 6th position and the aldehyde group at the 3rd position suggests that 6-Bromoquinoline-3-carbaldehyde might be a useful intermediate or target molecule in the synthesis of more complex quinoline-based compounds with potential biological activity []. Researchers can modify these functional groups to create new analogues with potentially different properties.
- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of other functional groups, such as amines or thiols, under appropriate conditions.
These reactions allow for the modification of 6-bromoquinoline-3-carbaldehyde to create various derivatives with potentially altered properties and activities .
The biological activity of 6-bromoquinoline-3-carbaldehyde is of significant interest in medicinal chemistry. Compounds containing a quinoline structure are known for their diverse pharmacological properties, including:
- Antimicrobial Activity: Quinoline derivatives have been shown to possess antibacterial and antifungal properties.
- Anticancer Potential: The ability of quinolines to intercalate with DNA makes them potential candidates for anticancer drugs, as they can disrupt cellular replication processes.
- Enzyme Inhibition: The aldehyde group may facilitate interactions with various enzymes, potentially leading to inhibitory effects on their activity.
Research into the specific biological mechanisms of 6-bromoquinoline-3-carbaldehyde is ongoing, but its structural features suggest it may exhibit significant therapeutic potential .
Several synthetic routes have been developed for producing 6-bromoquinoline-3-carbaldehyde:
- Bromination of Quinoline: Starting from quinoline, bromination can be performed using bromine or N-bromosuccinimide in solvents like acetic acid or chloroform. This reaction introduces the bromine atom at the desired position.
- Formylation: Following bromination, the introduction of the aldehyde group can be achieved through formylation using Vilsmeier-Haack reaction conditions. This typically involves N,N-dimethylformamide and phosphorus oxychloride as reagents.
These methods allow for efficient synthesis while maintaining control over the reaction conditions to optimize yields .
6-Bromoquinoline-3-carbaldehyde has several applications in scientific research and industry:
- Pharmaceutical Research: Due to its potential biological activities, it serves as a lead compound in the development of new drugs targeting infectious diseases and cancer.
- Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic compounds, particularly those with biological relevance.
- Material Science: Its unique chemical properties may find applications in developing new materials or catalysts.
The versatility of this compound makes it valuable across various fields of research .
Interaction studies involving 6-bromoquinoline-3-carbaldehyde focus on its binding affinity to biological targets, such as proteins and nucleic acids. These studies often utilize techniques like:
- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
- In Vitro Assays: To evaluate its biological effects on cell lines or isolated enzymes.
Such studies are crucial for understanding how structural modifications can enhance or inhibit its biological activities .
Several compounds share structural similarities with 6-bromoquinoline-3-carbaldehyde. Here are a few notable examples:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde | Contains a tert-butylamino group | Enhanced lipophilicity |
| 2-Amino-6-bromoquinoline-3-carbaldehyde | Contains an amino group instead of an aldehyde | Different reactivity profile |
| 6-Bromoquinoline | Lacks the aldehyde group | Simpler structure |
| Quinoline-3-carbaldehyde | Lacks the bromine substituent | Basic quinoline structure |
Each of these compounds exhibits distinct chemical reactivity and biological activity due to variations in their functional groups. The presence of both bromine and an aldehyde in 6-bromoquinoline-3-carbaldehyde contributes to its unique properties, making it a subject of interest for further research and application development .








